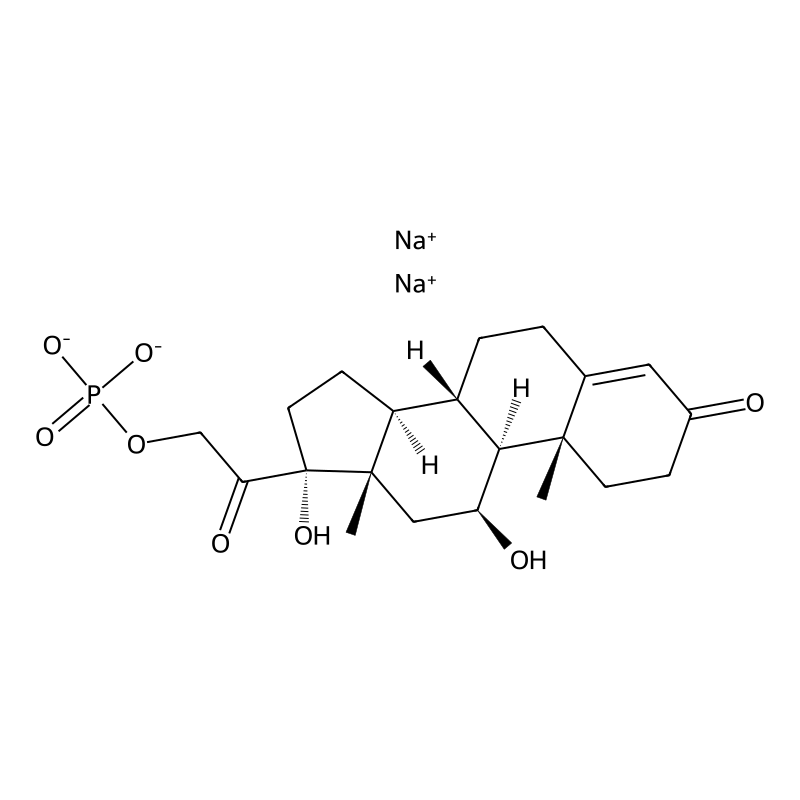

Hydrocortisone sodium phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating Inflammatory Processes

HCSP's ability to suppress inflammation makes it a crucial tool in studying various inflammatory diseases. Researchers use it to:

- Model inflammatory conditions: HCSP is administered to induce localized inflammation in research models, allowing researchers to study the mechanisms of inflammation and test potential anti-inflammatory therapies [Source: ""].

- Understand inflammatory pathways: By studying how HCSP affects specific cellular and molecular processes involved in inflammation, researchers can gain insights into the pathogenesis of various inflammatory diseases [Source: ""].

Studying Immune System Function

HCSP's immunosuppressive effects are valuable in:

- Understanding immune response: Researchers use HCSP to suppress specific aspects of the immune system, allowing them to study the function of different immune cells and their roles in various processes [Source: ""].

- Investigating autoimmune diseases: HCSP's ability to dampen the immune system's overactivity is explored in research on autoimmune diseases like lupus and rheumatoid arthritis, aiming to understand and develop potential treatments [Source: ""].

Exploring Therapeutic Applications

Beyond its research utility, HCSP is also being investigated for its potential therapeutic applications in:

- Ocular diseases: HCSP eye drops are being studied for their efficacy in treating inflammatory eye conditions like conjunctivitis and keratitis [Source: ""].

- Neurological disorders: Preliminary research explores HCSP's potential use in managing the inflammatory response in conditions like spinal cord injuries and multiple sclerosis [Source: ""].

Hydrocortisone sodium phosphate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester, primarily used in medical treatments for its anti-inflammatory and immunosuppressive properties. This compound is derived from hydrocortisone, which is a naturally occurring steroid hormone produced by the adrenal glands. Hydrocortisone sodium phosphate is typically administered in injectable form and is often utilized in emergency situations to treat severe allergic reactions, adrenal crises, and inflammatory conditions .

Hydrocortisone sodium phosphate mimics the anti-inflammatory and immunosuppressive effects of endogenous cortisol. It acts by:

- Binding to glucocorticoid receptors: These receptors are located in the cytoplasm of target cells. Upon binding, the hydrocortisone sodium phosphate-receptor complex translocates to the nucleus [].

- Modulating gene expression: Once in the nucleus, the complex regulates the transcription of various genes, including those involved in the inflammatory response and immune cell function [].

- Suppressing inflammatory mediators: This leads to a decrease in the production of pro-inflammatory molecules, such as cytokines and prostaglandins, resulting in reduced inflammation [].

- Toxicity: Hydrocortisone sodium phosphate can have various side effects at high doses or with prolonged use. These include fluid retention, increased blood sugar levels, osteoporosis, and increased susceptibility to infections [].

- Flammability: Not flammable.

- Reactivity: No significant reactivity concerns documented in scientific literature.

The biological activity of hydrocortisone sodium phosphate is largely attributed to its interaction with glucocorticoid receptors. Upon binding, it modulates gene expression related to inflammation and immune responses. The compound inhibits phospholipase A2, reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. This action leads to decreased vasodilation, reduced capillary permeability, and inhibited leukocyte migration to sites of inflammation . Additionally, hydrocortisone sodium phosphate promotes anti-inflammatory cytokines like interleukin-10, contributing to its therapeutic effects in various inflammatory conditions .

Hydrocortisone sodium phosphate can be synthesized through several methods:

- Esterification: The reaction of hydrocortisone with phosphoric acid or its derivatives results in the formation of hydrocortisone sodium phosphate.

- Salification: By neutralizing hydrocortisone phosphate with sodium hydroxide or sodium carbonate, hydrocortisone sodium phosphate can be produced.

- Chemical Modifications: Various chemical modifications can be employed to enhance solubility and stability, making it suitable for injection formulations .

Hydrocortisone sodium phosphate has several clinical applications:

- Emergency Treatment: Used in emergency kits for individuals with adrenal insufficiency or cortisol deficiency.

- Anti-inflammatory Therapy: Effective in treating conditions such as arthritis, asthma exacerbations, and severe allergic reactions.

- Immunosuppressive Therapy: Employed in managing autoimmune diseases by suppressing abnormal immune responses .

Studies have demonstrated that hydrocortisone sodium phosphate interacts with various medications and biological systems:

- Drug Interactions: It may interact with other corticosteroids, nonsteroidal anti-inflammatory drugs (NSAIDs), and anticoagulants, necessitating caution during concurrent administration.

- Biological Interactions: Research indicates that it can influence the metabolism of other drugs through cytochrome P450 enzymes, potentially altering their efficacy and safety profiles .

Hydrocortisone sodium phosphate shares similarities with several other corticosteroids but has unique characteristics that distinguish it:

| Compound Name | Unique Features |

|---|---|

| Hydrocortisone | Naturally occurring; less soluble than sodium phosphate form. |

| Prednisone | More potent anti-inflammatory effects; requires conversion to active form in the liver. |

| Dexamethasone | Longer half-life; more potent; primarily used for severe inflammation and cancer treatment. |

| Methylprednisolone | Similar anti-inflammatory properties; often preferred for acute exacerbations due to better solubility. |

Hydrocortisone sodium phosphate's unique advantage lies in its rapid onset of action due to its injectable form and enhanced solubility compared to other corticosteroids .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 19 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 18 of 19 companies with hazard statement code(s):;

H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Corticosteroids are metabolized primarily in the liver and are then excreted by the kidneys. Some of the topical corticosteroids and their metabolites are also excreted into the bile.